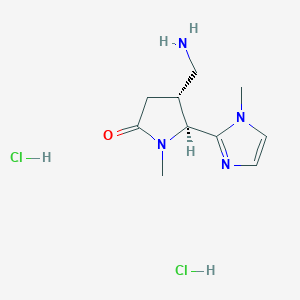![molecular formula C18H31NO4 B15293298 Bisoprolol fumarate impurity F [EP impurity] CAS No. 1798418-82-2](/img/structure/B15293298.png)
Bisoprolol fumarate impurity F [EP impurity]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is a complex organic compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block beta-adrenergic receptors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol typically involves multiple steps, including the formation of the phenoxy group, the introduction of the isopropylamino group, and the final coupling of these intermediates. Common reagents used in these reactions include phenols, alkyl halides, and amines. Reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or platinum.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol is used as a model compound to study the reactivity of beta-blockers and their interactions with various reagents.
Biology
In biological research, this compound is used to investigate the effects of beta-blockers on cellular processes and receptor binding.
Medicine
Medically, it is studied for its potential therapeutic effects in treating cardiovascular diseases, hypertension, and arrhythmias.
Industry
In the industrial sector, this compound may be used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol involves the inhibition of beta-adrenergic receptors. By blocking these receptors, the compound reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic AMP signaling cascade.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propranolol
- Atenolol
- Metoprolol
Comparison
Compared to propranolol, atenolol, and metoprolol, (RS)-2-[4-(2-Isopropoxyethoxymethyl)phenoxy]-3-isopropylaminopropan-1-ol may have unique structural features that influence its binding affinity and selectivity for beta-adrenergic receptors. These differences can result in variations in therapeutic efficacy and side effect profiles.
Eigenschaften
CAS-Nummer |
1798418-82-2 |
|---|---|
Molekularformel |
C18H31NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3 |
InChI-Schlüssel |
NPQWPWBGYXSJNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)

![(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
![{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}(phenyl)methanone](/img/structure/B15293267.png)

![3-[2-cyano-4-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B15293273.png)



![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B15293294.png)
